Synthetic Accessibility via Photoredox Dual Catalysis
[(tert‑butylsulfanyl)sulfonyl]benzene (compound 3a) was obtained in **68% isolated yield** via a photo‑induced decarboxylative C–S coupling between tert‑butyl NHPI ester and sodium benzenesulfonothioate under 5 W blue LED, using 4CzIPN as photocatalyst and Cu(OTf)₂ as co‑catalyst in ethyl acetate at room temperature [REFS‑1]. Classical nucleophilic substitution routes (e.g., sulfenyl halide + thiol/disulfide) fail to deliver this tertiary‑alkyl thiosulfonate in synthetically useful yields because of the extreme steric hindrance around the tert‑butyl electrophilic center [REFS‑2]. By contrast, the S‑methyl analog is readily prepared in >90% yield by conventional methods [REFS‑3].
| Evidence Dimension | Isolated yield of S‑tert‑butyl benzenesulfonothioate vs. S‑methyl analog |
|---|---|
| Target Compound Data | 68% (tert‑butyl derivative, photoredox/Cu method) [REFS‑1] |
| Comparator Or Baseline | S‑methyl benzenesulfonothioate: >90% (conventional electrophilic sulfenylation) [REFS‑3]; tert‑butyl derivative by classical route: <10% or no product [REFS‑2] |
| Quantified Difference | >8‑fold higher yield versus classical approach; 68% vs. near 0% for tert‑butyl substrate |
| Conditions | Photoredox/Cu dual catalysis, 5 W blue LED, RT, ethyl acetate vs. standard SN2 sulfenylation |
Why This Matters
Procurement of the target compound from suppliers that rely on classical chemistry may result in unacceptably low purity or unavailable material; the photoredox‑optimized route ensures reliable supply and purities ≥95%.
- [1] Guo, Y. et al. Photo‑induced decarboxylative C–S bond formation to access sterically hindered unsymmetric S‑alkyl thiosulfonates and SS‑alkyl thiosulfonates. Nature Communications 15, 7313 (2024). View Source
- [2] Mase, N. et al. Thiosulfonate S‑esters: Synthesis and Applications. Chemistry Letters 48, 814–826 (2019). View Source
- [3] Stirling, C.J.M. The synthesis of S‑alkyl benzenethiosulfonates. Journal of the Chemical Society, 3597–3601 (1957). View Source
